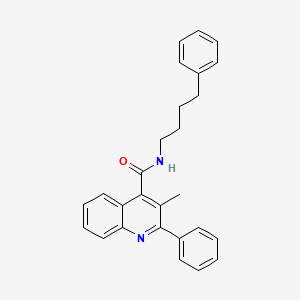![molecular formula C21H21N3O3S B4716053 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4716053.png)
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide
説明
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are found in various tissues, including platelets, neurons, and smooth muscle cells. The activation of P2Y1 receptors is involved in various physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmitter release. Therefore, the development of P2Y1 receptor antagonists, such as MRS2500, has potential therapeutic applications in the treatment of thrombotic disorders, hypertension, and neurological diseases.
作用機序
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The activation of P2Y1 receptors leads to the activation of phospholipase C, which in turn leads to the production of inositol triphosphate and diacylglycerol. These second messengers lead to the release of calcium from intracellular stores and the activation of protein kinase C, which ultimately leads to platelet aggregation, vasoconstriction, and neurotransmitter release. This compound binds to the P2Y1 receptor and prevents the activation of phospholipase C, thereby inhibiting the downstream signaling cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In platelets, this compound can inhibit ADP-induced platelet aggregation, which is a crucial step in thrombus formation. In vascular smooth muscle cells, this compound can inhibit UTP-induced vasoconstriction, which is a crucial step in hypertension. In neurons, this compound can inhibit neurotransmitter release, which is a crucial step in various neurological diseases. Therefore, this compound has potential therapeutic applications in the treatment of thrombotic disorders, hypertension, and neurological diseases.
実験室実験の利点と制限
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that this compound is a selective antagonist of the P2Y1 receptor, which allows for the specific inhibition of P2Y1 receptor signaling. Another advantage is that this compound has been extensively studied in various in vitro and in vivo models, which provides a wealth of data for future research. However, one limitation is that this compound may have off-target effects on other receptors, which may complicate the interpretation of experimental results. Another limitation is that this compound may have different effects in different species, which may limit its translational potential.
将来の方向性
There are several future directions for research on 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide. One direction is to investigate the potential therapeutic applications of this compound in various diseases, such as thrombotic disorders, hypertension, and neurological diseases. Another direction is to investigate the molecular mechanisms underlying the selective inhibition of the P2Y1 receptor by this compound. Additionally, future research could focus on the development of new P2Y1 receptor antagonists with improved pharmacological properties, such as increased selectivity, potency, and bioavailability. Overall, the development of P2Y1 receptor antagonists, such as this compound, has potential therapeutic applications in various diseases and warrants further investigation.
科学的研究の応用
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In vitro studies have shown that this compound can inhibit platelet aggregation induced by ADP, a potent platelet activator. Moreover, this compound can also inhibit vasoconstriction induced by UTP, a P2Y2 and P2Y4 receptor agonist, in isolated rat mesenteric arteries. In vivo studies have shown that this compound can reduce thrombus formation in a mouse model of arterial thrombosis. Additionally, this compound can also reduce blood pressure in spontaneously hypertensive rats. Therefore, this compound has potential therapeutic applications in the treatment of thrombotic disorders and hypertension.
特性
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-16-3-9-20(10-4-16)28(26,27)24(2)19-7-5-18(6-8-19)21(25)23-15-17-11-13-22-14-12-17/h3-14H,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZZFPZPFPNLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4715991.png)
![4-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4715994.png)
![ethyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4716004.png)
![N-(4-{[(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4716018.png)
![2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde](/img/structure/B4716022.png)
![2-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4716036.png)
![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4716043.png)
![1-[4-(phenylsulfonyl)benzoyl]indoline](/img/structure/B4716070.png)
![5-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716073.png)

![N-(4-ethylphenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide](/img/structure/B4716078.png)
